molecular formula C9H9NO4 B2718341 1-(2-Methoxy-4-nitrophenyl)ethanone CAS No. 90564-14-0

1-(2-Methoxy-4-nitrophenyl)ethanone

Cat. No.: B2718341
CAS No.: 90564-14-0
M. Wt: 195.174
InChI Key: KIBOJZSASSWCHN-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone moiety. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methoxy-4-nitrophenyl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

1-(2-Methoxy-4-nitrophenyl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBOJZSASSWCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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